3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Techniques : Research by Gabriele et al. (2006) demonstrated a new synthesis pathway for derivatives involving isoxazole groups through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. This method offers a stereoselective approach to creating Z isomers, potentially applicable to synthesizing structurally similar compounds (Gabriele et al., 2006).
Biological and Pharmacological Activities
Antimicrobial and Anti-inflammatory Properties : Kendre et al. (2015) explored the synthesis of novel isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their antimicrobial and anti-inflammatory activities. This suggests the potential for compounds with the isoxazole group to possess significant biological activities (Kendre et al., 2015).
Neuroprotection and Receptor Antagonism : Amino acid derivatives with isoxazole rings have been developed as antagonists for excitatory amino acid (EAA) receptors, showing potential for neuroprotective applications. These compounds, including those targeting the AMPA receptors, could provide insights into designing new treatments for neurodegenerative diseases (Krogsgaard‐Larsen et al., 1991).
PPARγ Agonists for Inflammatory Skin Diseases : Thiazolidinedione derivatives, known for activating PPARγ, have been derived from α-lipoic acid to treat inflammatory skin diseases. These derivatives, including those with isoxazole components, demonstrate the potential for compounds with similar functionalities to be developed as oral and topical treatments for conditions like dermatitis and psoriasis (Venkatraman et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is TNIK (Traf2- and Nck-interacting kinase) . TNIK is a key regulator in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound acts as a TNIK inhibitor . By inhibiting TNIK, it disrupts the Wnt signaling pathway, leading to the suppression of cell proliferation and induction of cell differentiation .
Biochemical Pathways
The compound primarily affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration. By inhibiting TNIK, the compound disrupts the Wnt signaling pathway, leading to altered cell behavior .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and the promotion of cell differentiation . This can potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-8-12(16-22-9)15-13(18)6-7-17-14(19)10-4-2-3-5-11(10)23(17,20)21/h2-5,8H,6-7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENNWXDEHRYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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